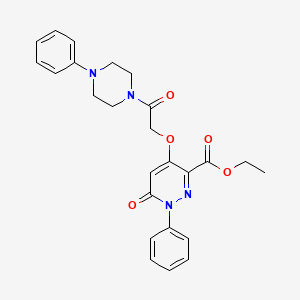

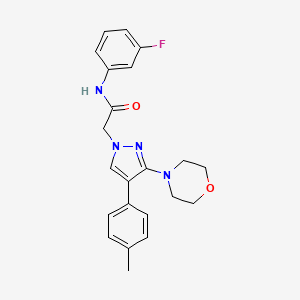

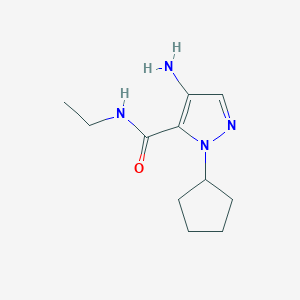

![molecular formula C16H25ClN2O4 B2551342 Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride CAS No. 2378503-32-1](/img/structure/B2551342.png)

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups onto the benzene ring. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Another example is the synthesis of various metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, which required the development of stereospecific oxidizing reagents and conditions . These studies highlight the complexity and specificity of synthetic routes in creating ethyl benzoate derivatives.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonding patterns . Similarly, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was elucidated using spectral data and X-ray single crystal analysis . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of ethyl benzoate derivatives is influenced by the substituents on the benzene ring. For instance, the presence of a 4-ethoxycarbonyl group was found to be indispensable for the anti-juvenile hormone activity of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate . The introduction of different functional groups can lead to a variety of chemical behaviors, as seen in the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, where specific oxidizing agents were used to achieve the desired transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are characterized using various analytical techniques. Spectroscopic studies, such as IR, Raman, (1)H NMR, and (13)C NMR, provide information on the vibrational frequencies and geometric parameters of the molecules . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are used alongside experimental data to predict and confirm molecular properties . These analyses are essential for understanding how the molecular structure influences the physical and chemical properties of the compounds.

Applications De Recherche Scientifique

Synthesis and Characterization in Pharmaceuticals

A significant application of this compound is in the synthesis and characterization of new pharmaceuticals. For instance, Desai, Shihora, and Moradia (2007) described the synthesis of new quinazolines with potential antimicrobial agents, highlighting the compound's role in creating new pharmacological products (Desai, Shihora, & Moradia, 2007).

Hydrogen-Bonded Supramolecular Structures

The compound has been observed to contribute to hydrogen-bonded supramolecular structures. Research by Portilla et al. (2007) indicated that molecules of similar compounds are linked by hydrogen bonds into chains and rings, which is crucial in understanding molecular interactions in different states (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Peptidyl Synthesis

Angelastro et al. (1992) explored the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate using this compound. This synthesis is part of efforts to develop potential proteinase inhibitors, indicating its significance in biochemical synthesis (Angelastro, Bey, Mehdi, & Peet, 1992).

Potential in Polymer Chemistry

In polymer chemistry, the compound's derivatives have been used for alkylation to prepare poly(ethylene glycol)oxybenzoic acids, as demonstrated by Sedlák et al. (2008). This indicates its utility in synthesizing functionalized polymers (Sedlák, Drabina, Svobodová, & Hanusek, 2008).

Pharmacological Characterization

The compound has also been characterized pharmacologically. Croci et al. (2007) studied a derivative of this compound as a potential β3-adrenoceptor agonist for treating preterm labor. This indicates the compound's potential in developing new therapeutic agents (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007).

Propriétés

IUPAC Name |

ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-5-21-14(19)12-8-6-11(7-9-12)13(17)10-18-15(20)22-16(2,3)4;/h6-9,13H,5,10,17H2,1-4H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIAQOANWORPOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

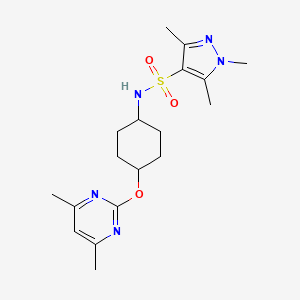

![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)

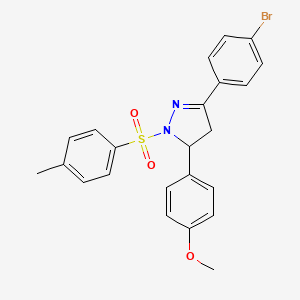

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)

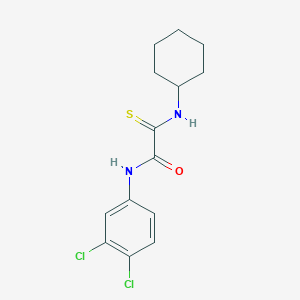

![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)

![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2551280.png)